甲氧苄啶

描述

Methioprim, commonly known as trimethoprim (TMP), is a synthetic antibacterial agent used primarily in the treatment of urinary tract infections, respiratory tract infections, and Gram-negative septicaemia. It operates by inhibiting bacterial purine synthesis, which is a critical step in bacterial DNA replication and cell division. TMP is often used in combination with sulfonamides, as this combination exhibits a synergistic bactericidal effect .

Synthesis Analysis

The synthesis of TMP and its analogs has been a subject of extensive research. A novel series of TMP analogs were synthesized using solid-phase synthesis, which showed potential as minor groove binding agents and inhibitors of human dihydrofolate reductase (hDHFR). These compounds were designed to improve the binding affinity to DNA and hDHFR, with some showing better inhibitory properties than TMP itself . Additionally, multicomponent reactions have been employed to create new TMP derivatives with antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus .

Molecular Structure Analysis

The molecular structure of TMP has been elucidated using neutron diffraction data. The crystallographic study confirmed the 2,4-diaminopyrimidine tautomer of TMP and described its extended hydrogen-bonded ribbon structure, which is crucial for the drug's binding to its bacterial receptor. The study also highlighted the rotational freedom of the trimethoxybenzyl systems, which do not participate in specific nonbonded interactions .

Chemical Reactions Analysis

TMP undergoes various chemical reactions, including oxidation by activated human neutrophils and hepatic microsomes to a reactive pyrimidine iminoquinone methide intermediate. This intermediate can form adducts with N-acetyl-L-cysteine (NAC), which may be responsible for TMP-induced idiosyncratic hepatotoxicity and agranulocytosis . In aqueous chlorination, TMP reacts with free available chlorine to form chlorinated and hydroxylated products without substantial degradation of the TMP structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMP have been studied in various contexts. For instance, the electrochemical behavior of TMP was investigated using a metalloporphyrin modified glassy carbon electrode, which showed enhanced oxidation response due to the electrocatalytic activity of the metalloporphyrin . TMP's interaction with cytochrome P450s (P450s) has also been studied, revealing that P450 1A2 and P450 3A4 are primarily responsible for the formation of major glutathione (GSH) adducts, while P450 1A2, P450 3A4, and P450 2D6 mainly form minor GSH adducts .

Relevant Case Studies

Clinical case studies have reported the use of TMP in treating various infections. For instance, TMP has been used effectively in respiratory tract infections, Gram-negative septicaemia, and urinary tract infections . The drug's metabolism and potential for causing adverse drug reactions (ADRs) have also been explored, with bioactivation to reactive intermediates being a possible cause for toxicity . Additionally, the synthesis of novel TMP derivatives has been guided by the aim to retain antibiotic potency while reducing growth rates of pathogens, as seen in the case of derivatives with improved activity against methicillin-resistant Staphylococcus aureus .

科学研究应用

肿瘤生长抑制

- 甲氧苄啶对小鼠中各种移植肿瘤表现出显著的肿瘤生长抑制作用。它对皮下形式的 E2 和 Krebs 肿瘤特别有效,并证明可延长患有 E2 腹水肿瘤的小鼠的存活期。这表明其在癌症治疗中的潜在用途 (Holland, Guthrie, Sheehe, & Tieckelmann, 1958)。

代谢改变

- 大鼠肝切片将甲氧苄啶转化为不同的代谢物,表明其在生物系统中的活性代谢转化。这可能与了解其作用机制和潜在副作用有关 (Slotnick, Spears, & Tieckelmann, 1959)。

对细胞过程的影响

- 甲氧苄啶和相关化合物影响多种细胞过程,例如 RNA 积累和蛋白质合成。这对于了解其对细胞生物学的更广泛影响可能很重要 (Khan & Yamazaki, 1972)。

抗 MRSA 活性

- 某些研究探索了甲氧苄啶在对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 中的潜力,这由于抗生素耐药性而成为医疗保健中的重大问题 (Kriegeskorte et al., 2015)。

代谢途径调节

- 甲氧苄啶可能与各种代谢途径相互作用,如在不同模型中探索其代谢组学特征的研究中所表明的。了解这些相互作用对其治疗应用和预测潜在药物相互作用至关重要 (Liu et al., 2012)。

属性

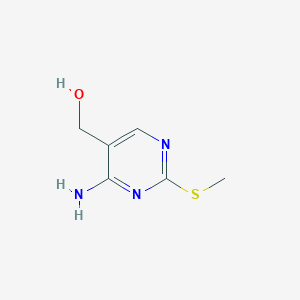

IUPAC Name |

(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVOWGDFXAVSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277658 | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methioprim | |

CAS RN |

588-36-3 | |

| Record name | Methioprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

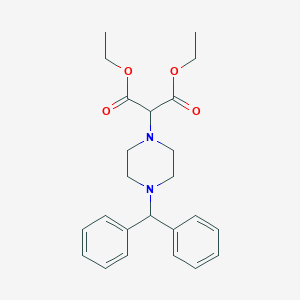

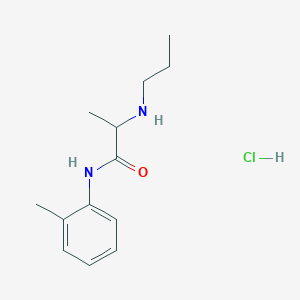

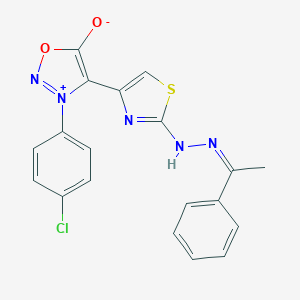

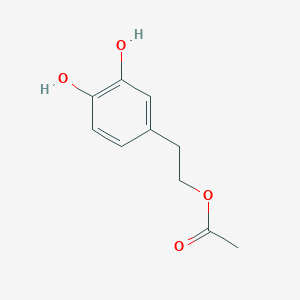

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)